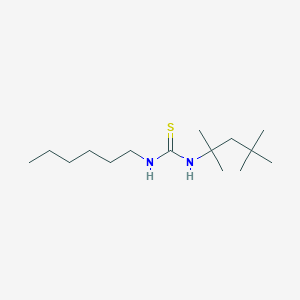![molecular formula C12H10Br2N8 B14516665 1,1'-Diazenediyldi(1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide CAS No. 62786-31-6](/img/structure/B14516665.png)
1,1'-Diazenediyldi(1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Diazenediyldi(1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide is a compound that belongs to the class of imidazo[1,2-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrimidines typically involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . For instance, a common synthetic route involves the reaction of aryl ketone derivatives with 2-aminopyrimidine under heating in a green solvent and catalyzed using gold nanoparticles . Another method involves the in situ generation of 1H-imidazol-4(5)-amine followed by its condensation with malondialdehyde derivatives .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyrimidines often focus on optimizing yield and purity. These methods may include the use of continuous flow reactors and advanced catalytic systems to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
1,1’-Diazenediyldi(1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide can undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, radical reactions for the direct functionalization of imidazo[1,2-a]pyridines can be catalyzed using transition metals or metal-free oxidation strategies .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction of Boc-protected amine with ethyl 5-methyl-2,4-dioxohexanoate leads to the formation of ethyl 4-isopropylimidazo[1,5-a]pyrimidine-2-carboxylate .
Scientific Research Applications
1,1’-Diazenediyldi(1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1’-Diazenediyldi(1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide involves its interaction with specific molecular targets and pathways. For example, imidazo[1,2-a]pyrimidines are known to interact with GABA receptors, p38 mitogen-activated protein kinase, and other molecular targets involved in inflammation and cancer . The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and have been studied for their potential biological activities.
Imidazo[1,5-a]pyrimidines: These compounds are structural analogs of purine bases and have been evaluated for their potential use as GABA receptor agonists and antibacterial agents.
Uniqueness
1,1’-Diazenediyldi(1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide is unique due to its specific diazenediyl linkage and dibromide counterions, which may confer distinct chemical and biological properties compared to other imidazo[1,2-a]pyrimidines .
Properties
CAS No. |
62786-31-6 |
|---|---|
Molecular Formula |
C12H10Br2N8 |
Molecular Weight |
426.07 g/mol |
IUPAC Name |
bis(imidazo[1,2-a]pyrimidin-4-ium-1-yl)diazene;dibromide |
InChI |
InChI=1S/C12H10N8.2BrH/c1-3-13-11-17(5-1)7-9-19(11)15-16-20-10-8-18-6-2-4-14-12(18)20;;/h1-10H;2*1H/q+2;;/p-2 |
InChI Key |
JCKLVSKABMKGFU-UHFFFAOYSA-L |
Canonical SMILES |
C1=CN=C2N(C=C[N+]2=C1)N=NN3C=C[N+]4=CC=CN=C34.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{9-[(2-Methylpropyl)amino]-9H-fluoren-9-YL}phosphonic acid](/img/structure/B14516599.png)




![1,5-Dimethyl-2-oxabicyclo[3.3.1]non-3-ene](/img/structure/B14516633.png)





